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molecular formula C9H10O3 B1305846 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol CAS No. 39270-39-8

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Cat. No. B1305846
M. Wt: 166.17 g/mol
InChI Key: FFLHNBGNAWYMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141564B2

Procedure details

2,3-Dihydro-benzo[1,4]dioxine-6-carbaldehyde [RN 29668-44-8] (3.04 g, 18.54 mmol) was dissolved in ethanol (100 mL) and cooled to 0° C. To the resulting solution was added sodium borohydride (1.41 g, 37.07 mmol). The resulting slurry was stirred at room temperature for 1 hour and then quenched with water (10 mL) before being concentrated to dryness under reduced pressure. The residue was partitioned between a 5% aqueous solution of sodium hydrogen carbonate (20 mL) and dichloromethane (2×50 mL). The organic phases were combined and dried over magnesium sulfate then evaporated under reduced pressure to provide and oil which was purified on silica gel using a dichloromethane and methanol solvent gradient. This provided the desired product as a colourless oil (3.00 g, 97%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[BH4-].[Na+]>C(O)C>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:11][OH:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between a 5% aqueous solution of sodium hydrogen carbonate (20 mL) and dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
oil which was purified on silica gel using a dichloromethane and methanol solvent gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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